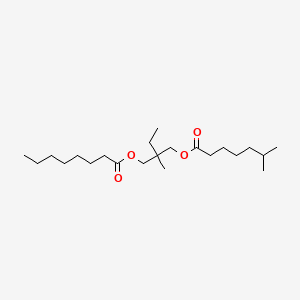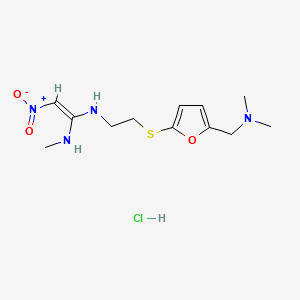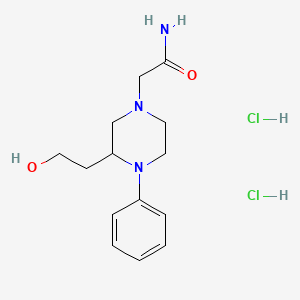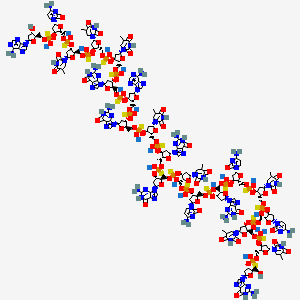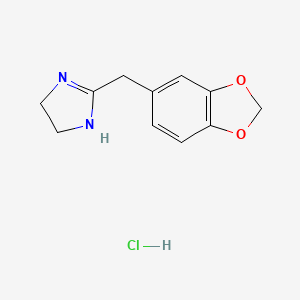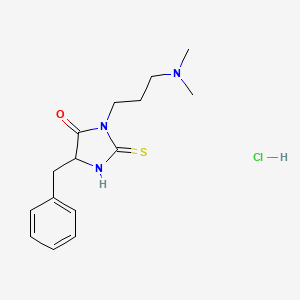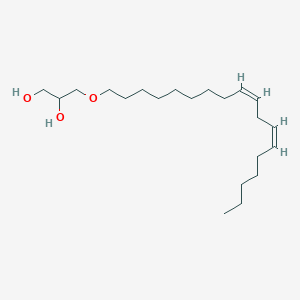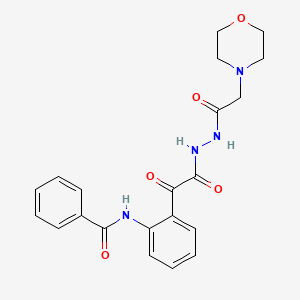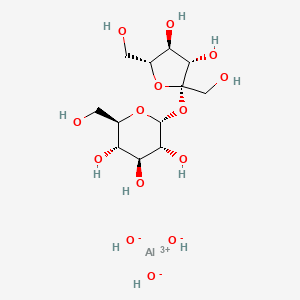
Sucralox
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sucralox is a compound formulated specifically to support gastric and intestinal health in horses. The primary ingredient in this compound is sucralfate, a shielding agent that binds to ulcerated areas and safeguards the sensitive lining of the stomach from the damaging effects of gastric acid . This compound is known for its ability to form a viscous gel in acidic environments, providing a protective barrier for the gastric mucosa .
准备方法
The preparation of Sucralox involves the synthesis of sucralfate. Sucralfate is synthesized by reacting sucrose octasulfate with aluminum hydroxide under controlled conditions . The reaction typically occurs in an aqueous medium, and the product is purified through filtration and drying processes. Industrial production methods for this compound involve large-scale synthesis in reactors, followed by purification and formulation into easy-to-feed pellet forms for equine use .
化学反应分析
Sucralox, primarily composed of sucralfate, undergoes several types of chemical reactions:
Oxidation: Sucralfate can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions of sucralfate are less common but can occur under specific conditions with reducing agents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Sucralox has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study the behavior of protective agents in acidic environments.
作用机制
The mechanism of action of Sucralox involves the formation of a protective barrier on the gastric mucosa. Sucralfate, the active ingredient, binds to positively charged proteins in ulcerated areas, forming a viscous, adhesive substance that protects the stomach lining from peptic acid, pepsin, and bile salts . This protective barrier promotes healing and prevents further damage to the gastric mucosa. Additionally, sucralfate stimulates the production of prostaglandin and mucus, enhancing the protective effects .
相似化合物的比较
Sucralox is often compared with other gastric protective agents such as omeprazole and ranitidine. Unlike omeprazole, which suppresses gastric acid secretion by inhibiting the hydrogen/potassium ATP pump in parietal cells, this compound forms a physical barrier to protect the gastric lining . Ranitidine, on the other hand, is a histamine H2-receptor antagonist that reduces acid production. This compound’s unique mechanism of forming a protective barrier and stimulating mucus production sets it apart from these other compounds .
Similar compounds include:
Omeprazole: A proton pump inhibitor that reduces gastric acid secretion.
Ranitidine: A histamine H2-receptor antagonist that decreases acid production.
Misoprostol: A prostaglandin analog that protects the gastric mucosa by increasing mucus and bicarbonate production.
This compound’s combination of sucralfate and additional protective agents makes it a unique and effective option for maintaining gastric health in horses.
属性
CAS 编号 |
122186-21-4 |
|---|---|
分子式 |
C12H25AlO14 |
分子量 |
420.30 g/mol |
IUPAC 名称 |
aluminum;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;trihydroxide |
InChI |
InChI=1S/C12H22O11.Al.3H2O/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;;;;/h4-11,13-20H,1-3H2;;3*1H2/q;+3;;;/p-3/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;/m1..../s1 |
InChI 键 |
PJJFIVYVZRYVPG-QYGVOOBQSA-K |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.[OH-].[OH-].[OH-].[Al+3] |
规范 SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.[OH-].[OH-].[OH-].[Al+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



